N-(4-chlorobenzyl)-2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide
Description
N-(4-Chlorobenzyl)-2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide is a pyrazolo-pyrazine derivative characterized by a bicyclic heterocyclic core fused with a pyrazine ring. Key structural features include:
- 4-Chlorobenzyl carboxamide at position 5, introducing lipophilicity and electronic effects via the chlorine atom.
- Dihydro-pyrazine ring, which may enhance conformational flexibility compared to fully aromatic systems.
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-cyclopropyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN4O/c18-14-5-1-12(2-6-14)10-19-17(23)21-7-8-22-15(11-21)9-16(20-22)13-3-4-13/h1-2,5-6,9,13H,3-4,7-8,10-11H2,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZCTZUKIEDSNDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN3CCN(CC3=C2)C(=O)NCC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The following table highlights key structural differences and similarities with analogs from the evidence:
Key Observations:
Substituent Diversity :
- The 4-chlorobenzyl group in the target compound may enhance membrane permeability compared to tert-butyl esters () or methoxybenzyl groups () .
- The cyclopropyl substituent at position 2 likely reduces metabolic oxidation relative to bulkier isopropyl or tert-butyl groups () .
Functional Groups : Carboxamide moieties are common (), but the 4-chlorobenzyl group in the target compound may confer unique selectivity in target binding compared to difluoromethoxy or picolinamide derivatives () .
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